molecular formula C12H16N2O4 B2637926 N-(2-methoxy-5-nitrophenyl)pentanamide CAS No. 449167-98-0

N-(2-methoxy-5-nitrophenyl)pentanamide

Cat. No.: B2637926
CAS No.: 449167-98-0
M. Wt: 252.27
InChI Key: FDXIWJNSZXYJKY-UHFFFAOYSA-N
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Description

N-(2-Methoxy-5-nitrophenyl)pentanamide is a chemical compound with the CAS Number 449167-98-0 and a molecular formula of C12H16N2O4 . It has a molecular weight of 252.27 g/mol . This compound is part of a class of organic molecules characterized by a 2-methoxy-5-nitrophenyl group attached to a pentanamide chain. The presence of both an electron-donating methoxy group and a strong electron-withdrawing nitro group on the aromatic ring makes this scaffold a valuable intermediate in synthetic organic chemistry . Researchers value this structural motif for its potential application in the synthesis of more complex molecules, particularly in pharmaceutical research and development where such anilide derivatives are often explored for their biological activities. The pentanamide side chain offers a different lipophilicity and steric profile compared to shorter-chain analogues (like acetamide derivatives), which can be crucial in structure-activity relationship (SAR) studies aimed at optimizing drug potency and metabolic stability . The compound is intended for Research Use Only and is not approved for diagnostic or therapeutic applications. Proper safety protocols should be followed, and handling should be conducted by qualified personnel in a laboratory setting. It is typically shipped under cold-chain conditions to ensure its stability and integrity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-3-4-5-12(15)13-10-8-9(14(16)17)6-7-11(10)18-2/h6-8H,3-5H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXIWJNSZXYJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for N 2 Methoxy 5 Nitrophenyl Pentanamide

Retrosynthetic Analysis of N-(2-methoxy-5-nitrophenyl)pentanamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For N-(2-methoxy-5-nitrophenyl)pentanamide, the most logical disconnection is at the amide C-N bond. This bond is typically formed via nucleophilic substitution or coupling reactions. youtube.com

This disconnection yields two primary synthons: a nucleophilic amine component and an electrophilic acyl component. These correspond to the following readily available precursors:

Amine Precursor : 2-methoxy-5-nitroaniline (B165355)

Acyl Precursor : Pentanoyl chloride or Pentanoic acid

The forward synthesis, therefore, involves the reaction of 2-methoxy-5-nitroaniline with an activated form of pentanoic acid.

Classical Amide Bond Formation Strategies

Traditional methods for amide synthesis are well-established and widely used due to their reliability and broad substrate scope. These typically involve the reaction of an amine with a carboxylic acid derivative. acs.org

The reaction between an acyl chloride and an amine is a vigorous and often high-yielding method for forming amides. chemguide.co.uksavemyexams.com This specific type of reaction is known as the Schotten-Baumann reaction, which involves the acylation of an amine in the presence of an aqueous alkaline solution. chemistnotes.comquora.com The base serves to neutralize the hydrogen chloride (HCl) that is generated as a byproduct, preventing it from protonating the unreacted amine and rendering it non-nucleophilic. quora.comorganic-chemistry.org

The mechanism is a nucleophilic addition-elimination. The lone pair of electrons on the nitrogen atom of 2-methoxy-5-nitroaniline attacks the electrophilic carbonyl carbon of pentanoyl chloride. chemguide.co.ukdocbrown.info This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to form the stable amide product. chemguide.co.uk

Typical Reaction Conditions for Schotten-Baumann Acylation:

ParameterConditionPurpose
Amine 2-methoxy-5-nitroanilineNucleophile
Acylating Agent Pentanoyl chlorideElectrophile
Base Aq. NaOH, PyridineHCl scavenger, drives equilibrium
Solvent Biphasic (e.g., Water/DCM) or single solvent (e.g., Pyridine)Solubilizes reactants
Temperature 0 °C to Room TemperatureControls reaction rate

Vigorous shaking or stirring is often required to ensure adequate mixing in biphasic systems. chemistnotes.comuomustansiriyah.edu.iq

When starting from the carboxylic acid (pentanoic acid) instead of the acyl chloride, a coupling agent is required to activate the carboxyl group. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are the most common reagents for this purpose. creative-proteomics.comthermofisher.com

EDC is particularly favored in many applications due to its water solubility, which allows for the easy removal of its urea (B33335) byproduct through aqueous extraction. peptide.cominterchim.fr The reaction mechanism involves the activation of the carboxylic acid by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. creative-proteomics.comthermofisher.com This intermediate is then susceptible to nucleophilic attack by the amine (2-methoxy-5-nitroaniline) to form the amide bond. thermofisher.com

To improve reaction efficiency and minimize side reactions, additives are often used:

N-Hydroxybenzotriazole (HOBt) : Can be added to suppress racemization (if chiral centers are present) and improve yields by forming an active ester intermediate. peptide.comresearchgate.net

4-Dimethylaminopyridine (B28879) (DMAP) : Often used as a catalyst, particularly with sterically hindered substrates. researchgate.netnih.gov

Representative Conditions for EDC/DMAP Coupling: nih.gov

Reagent/ConditionRole
Pentanoic acidCarboxylic acid source
2-methoxy-5-nitroanilineAmine source
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)Coupling agent
DMAP (4-dimethylaminopyridine)Catalyst
Dichloromethane (CH₂Cl₂)Solvent
Room TemperatureReaction Temperature

Conventional amidation methods, while effective, often generate significant stoichiometric waste and utilize hazardous solvents, which has prompted research into greener alternatives. ucl.ac.ukcatalyticamidation.info The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified the catalytic formation of amide bonds as a key area for improvement.

Key principles of green chemistry applied to the synthesis of N-(2-methoxy-5-nitrophenyl)pentanamide include:

Catalytic Methods : The use of catalysts, such as those based on boron nih.gov or ruthenium , allows for direct amidation of carboxylic acids and amines, with water as the only byproduct. Boric acid, in particular, has been used as a simple, inexpensive, and efficient catalyst for solvent-free amidation reactions. bohrium.comresearchgate.net

Safer Solvents : Replacing hazardous solvents like DMF and chlorinated hydrocarbons is a major goal. ucl.ac.uk Greener solvents, such as cyclopentyl methyl ether, or solvent-free conditions are preferred. nih.gov

Atom Economy : Direct catalytic amidation has a higher atom economy than methods requiring stoichiometric activating agents, which generate large amounts of byproducts. catalyticamidation.info

Biocatalysis : Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), can catalyze amide bond formation under mild, anhydrous conditions, offering a highly sustainable and efficient alternative. nih.gov

Synthesis via Aromatic Substitution Reactions

The primary synthetic routes to N-(2-methoxy-5-nitrophenyl)pentanamide directly utilize 2-methoxy-5-nitroaniline as the key aromatic precursor. nih.govontosight.ai This compound itself is typically synthesized via the nitration of 2-methoxyaniline or its N-acetylated derivative, N-(2-methoxyphenyl)acetamide. nih.gov Protecting the amine group via acetylation before nitration ensures that the incoming nitro group is directed to the para-position (position 5) relative to the activating methoxy (B1213986) group. google.com

Once 2-methoxy-5-nitroaniline is obtained, it serves as the nucleophilic component in the amidation reactions described previously (Sections 2.2.1 and 2.2.2). The electron-withdrawing nature of the nitro group decreases the nucleophilicity of the aniline (B41778) amine compared to non-nitrated anilines, which may necessitate slightly more forcing conditions or the use of catalysts like DMAP to achieve high yields. researchgate.netnih.gov However, its direct use in coupling with pentanoyl chloride or pentanoic acid remains the most straightforward and convergent approach to the target molecule.

Synthesis via Aromatic Substitution Reactions

Exploration of Alternative Substituted Aniline Reactants

In the case of 2-methoxy-5-nitroaniline, the methoxy group is ortho to the amino group, and the nitro group is in the meta position. This substitution pattern results in a moderately reactive aniline derivative suitable for acylation reactions. The exploration of alternative substituted aniline reactants can provide insights into the electronic and steric effects on the synthesis of related amide compounds.

A comparative analysis of the reactivity of various substituted anilines in acylation reactions can be illustrated with the following data:

Substituted Aniline ReactantKey SubstituentsExpected Relative ReactivityRationale
2-methoxy-5-nitroaniline-OCH3 (ortho), -NO2 (meta)ModerateThe activating effect of the ortho-methoxy group is partially offset by the deactivating effect of the meta-nitro group.
4-methoxyaniline-OCH3 (para)HighThe strong electron-donating effect of the para-methoxy group significantly enhances the nucleophilicity of the amino group.
4-nitroaniline-NO2 (para)LowThe strong electron-withdrawing effect of the para-nitro group significantly deactivates the amino group, making it less nucleophilic.
AnilineNoneBaselineUsed as a reference for comparison of electronic effects of substituents.

This interactive table allows for a clear comparison of how different substituents on the aniline ring can affect the rate and efficiency of the acylation reaction, providing a basis for selecting appropriate starting materials for the synthesis of a diverse range of N-aryl amides.

Catalytic Approaches in N-(2-methoxy-5-nitrophenyl)pentanamide Synthesis

The formation of the amide bond in N-(2-methoxy-5-nitrophenyl)pentanamide can be facilitated through various catalytic methods. These approaches offer potential advantages over traditional stoichiometric methods, such as improved reaction rates, higher yields, and milder reaction conditions.

Transition metal catalysis has emerged as a powerful tool for the formation of C-N bonds, including amide linkages. While direct acylation of anilines is often straightforward, catalytic methods can be particularly useful for less reactive substrates or for developing more sustainable synthetic routes. Palladium-catalyzed amination reactions, for instance, have been widely studied for the coupling of aryl halides with amines. In the context of N-(2-methoxy-5-nitrophenyl)pentanamide synthesis, a transition metal catalyst could potentially be employed in a cross-coupling reaction between a pentanamide (B147674) and an appropriately functionalized aryl precursor.

However, a more direct catalytic approach involves the in-situ activation of the carboxylic acid or its derivative. For example, nickel-based nanocatalysts have been shown to be effective for the reductive amidation of esters with nitro compounds. This methodology could provide a direct route to the target compound from a suitable pentanoate ester and 2-methoxy-5-nitroaniline under reductive conditions.

In recent years, organocatalysis and biocatalysis have gained prominence as green and sustainable alternatives to metal-based catalysis.

Organocatalysis: Certain organic molecules can act as catalysts for amide bond formation. For example, carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used as activating agents in peptide synthesis and can be applied to the synthesis of N-aryl amides. These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. While technically stoichiometric reagents, their use in conjunction with catalytic activators like 4-dimethylaminopyridine (DMAP) is a common strategy.

Biocatalysis: Enzymes offer a highly selective and environmentally benign approach to amide synthesis. Lipases, for instance, are known to catalyze the formation of amide bonds in non-aqueous media. The synthesis of N-(2-methoxy-5-nitrophenyl)pentanamide could potentially be achieved by reacting 2-methoxy-5-nitroaniline with a pentanoic acid ester in the presence of an immobilized lipase. This biocatalytic approach would proceed under mild temperature and pH conditions, minimizing the formation of byproducts. Nitrile hydratase enzymes, which can convert nitriles to amides, represent another potential biocatalytic route, although this would require a different synthetic precursor.

Optimization of Reaction Conditions and Isolation Procedures

The successful synthesis of N-(2-methoxy-5-nitrophenyl)pentanamide with high yield and purity is highly dependent on the optimization of reaction parameters and the development of effective isolation and purification protocols.

The choice of solvent can significantly impact the rate and outcome of the acylation reaction. The solubility of the reactants, the stabilization of intermediates, and the interaction with the catalyst are all influenced by the solvent. A range of solvents with varying polarities should be considered to identify the optimal medium for the synthesis.

SolventPolarityExpected Effect on AcylationRationale
Dichloromethane (DCM)Aprotic, moderately polarGoodSolubilizes both reactants and is relatively inert.
Tetrahydrofuran (THF)Polar aproticGoodCan coordinate with reagents and influence reactivity.
AcetonitrilePolar aproticModerateCan also act as a nucleophile under certain conditions.
TolueneNonpolarPotentially slower reactionMay require higher temperatures to achieve sufficient reaction rates.

Temperature is another critical parameter that must be carefully controlled. While higher temperatures generally increase the reaction rate, they can also lead to the formation of undesirable byproducts through side reactions. The optimal temperature will be a balance between achieving a reasonable reaction time and minimizing the degradation of reactants and products. For the acylation of 2-methoxy-5-nitroaniline, a temperature range of room temperature to a gentle reflux is typically explored.

To maximize the yield of N-(2-methoxy-5-nitrophenyl)pentanamide, several strategies can be employed. The use of a slight excess of the acylating agent, such as pentanoyl chloride or pentanoic anhydride (B1165640), can help to drive the reaction to completion. The addition of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, is often necessary to neutralize the acid byproduct (e.g., HCl) generated during the reaction, which can otherwise protonate the aniline and render it unreactive.

Purity control is paramount for obtaining a well-characterized final product. The primary purification method for N-aryl amides is typically recrystallization. The choice of recrystallization solvent is crucial and is determined by the solubility of the desired product and its impurities at different temperatures. A good recrystallization solvent will dissolve the compound at an elevated temperature but will have low solubility for the compound at room temperature or below, allowing for the crystallization of the pure product upon cooling. Common solvents for the recrystallization of N-aryl amides include ethanol, ethyl acetate, and mixtures of these with less polar solvents like hexanes.

In cases where recrystallization is insufficient to remove all impurities, column chromatography on silica (B1680970) gel can be employed. A suitable eluent system, typically a mixture of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), is used to separate the components of the reaction mixture based on their differential adsorption to the stationary phase.

Advanced Spectroscopic and Structural Elucidation of N 2 Methoxy 5 Nitrophenyl Pentanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the precise determination of molecular structure in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation techniques, a complete structural assignment of N-(2-methoxy-5-nitrophenyl)pentanamide can be achieved.

The ¹H NMR spectrum of N-(2-methoxy-5-nitrophenyl)pentanamide is anticipated to exhibit distinct signals corresponding to the protons of the pentanamide (B147674) chain and the substituted aromatic ring. The aromatic region is expected to show a complex pattern due to the electronic effects of the methoxy (B1213986), nitro, and amide substituents.

The methoxy group (-OCH₃) protons would likely appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The protons on the aromatic ring are expected to be deshielded and will appear further downfield. The proton ortho to the nitro group and meta to the amide and methoxy groups is expected to be the most deshielded, appearing as a doublet. The proton ortho to the amide and meta to the nitro group will also be a doublet, while the proton ortho to the methoxy group and meta to the nitro group will appear as a doublet of doublets.

The N-H proton of the secondary amide will present as a broad singlet, with its chemical shift being concentration and solvent dependent, typically in the range of 8.0-9.5 ppm. The protons of the pentanamide aliphatic chain will show characteristic multiplets in the upfield region of the spectrum. The α-methylene protons (-CH₂-CO) are expected around 2.2-2.5 ppm as a triplet. The β-methylene protons (-CH₂-CH₂-CO) would appear as a sextet around 1.6-1.8 ppm, and the γ-methylene protons (-CH₂-CH₂-CH₂-) as a sextet around 1.3-1.5 ppm. The terminal methyl protons (-CH₃) of the pentyl group will be the most shielded, appearing as a triplet around 0.9-1.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for N-(2-methoxy-5-nitrophenyl)pentanamide

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H (ortho to -NO₂)~8.5d
Aromatic-H (ortho to -NHCO)~7.8d
Aromatic-H (ortho to -OCH₃)~7.1dd
Amide N-H8.0 - 9.5br s
Methoxy (-OCH₃)3.8 - 4.0s
α-Methylene (-CH₂-CO)2.2 - 2.5t
β-Methylene (-CH₂-CH₂-CO)1.6 - 1.8sext
γ-Methylene (-CH₂-CH₂-CH₂-)1.3 - 1.5sext
Terminal Methyl (-CH₃)0.9 - 1.0t

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Each unique carbon atom in N-(2-methoxy-5-nitrophenyl)pentanamide will give a distinct signal. The carbonyl carbon of the amide group is expected to be the most deshielded, appearing in the range of 170-175 ppm.

The aromatic carbons will resonate between 110 and 160 ppm. The carbon bearing the methoxy group will be significantly shielded, while the carbon attached to the nitro group will be deshielded. The carbons of the pentanamide chain will appear in the upfield region of the spectrum. The α-carbon will be around 38-42 ppm, with the subsequent methylene (B1212753) carbons appearing progressively upfield, and the terminal methyl carbon being the most shielded at approximately 13-15 ppm. The methoxy carbon is expected to resonate around 55-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-(2-methoxy-5-nitrophenyl)pentanamide

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)170 - 175
Aromatic C-OCH₃150 - 155
Aromatic C-NO₂140 - 145
Aromatic C-NH135 - 140
Aromatic C-H110 - 125
Methoxy (-OCH₃)55 - 60
α-Methylene (-CH₂-CO)38 - 42
β-Methylene (-CH₂-CH₂-CO)28 - 32
γ-Methylene (-CH₂-CH₂-CH₂-)21 - 25
Terminal Methyl (-CH₃)13 - 15

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.

To confirm the assignments made from the 1D NMR spectra and to establish the connectivity between protons and carbons, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For instance, cross-peaks would be observed between the adjacent methylene protons in the pentanamide chain (α-CH₂ with β-CH₂, β-CH₂ with γ-CH₂, and γ-CH₂ with the terminal -CH₃). It would also confirm the coupling between the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each protonated carbon by correlating the proton signals with their attached carbon signals. For example, the signal for the α-methylene protons would show a cross-peak with the signal for the α-carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). This is crucial for establishing the connectivity of the different fragments of the molecule. Key correlations would be expected between the amide N-H proton and the carbonyl carbon, as well as the aromatic carbon to which the nitrogen is attached. Correlations between the methoxy protons and the aromatic carbon bearing the methoxy group would also be observed.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of N-(2-methoxy-5-nitrophenyl)pentanamide would display characteristic absorption bands for the amide, nitro, methoxy, and aromatic moieties. The N-H stretching vibration of the secondary amide is expected to appear as a sharp band around 3300-3500 cm⁻¹. The C=O stretching of the amide (Amide I band) will be a strong absorption in the region of 1630-1680 cm⁻¹. The N-H bending (Amide II band) is expected around 1515-1570 cm⁻¹.

The nitro group will exhibit two strong stretching vibrations: an asymmetric stretch between 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. The C-O stretching of the methoxy group is anticipated to be in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring will appear in the 1400-1600 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for N-(2-methoxy-5-nitrophenyl)pentanamide

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3300 - 3500Secondary AmideN-H Stretch
> 3000AromaticC-H Stretch
1630 - 1680Secondary AmideC=O Stretch (Amide I)
1515 - 1570Secondary AmideN-H Bend (Amide II)
1500 - 1560Nitro GroupAsymmetric N-O Stretch
1300 - 1370Nitro GroupSymmetric N-O Stretch
1200 - 1275Methoxy GroupAsymmetric C-O Stretch
1000 - 1075Methoxy GroupSymmetric C-O Stretch
1400 - 1600AromaticC=C Stretch

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations are typically strong in Raman spectra. The symmetric stretching of the nitro group around 1300-1370 cm⁻¹ is also expected to be a prominent band. The C=O stretch of the amide group will also be observable. The aliphatic C-H stretching and bending modes of the pentanamide chain will also contribute to the Raman spectrum.

Table 4: Predicted Raman Shifts for N-(2-methoxy-5-nitrophenyl)pentanamide

Raman Shift (cm⁻¹)Functional GroupVibrational Mode
1580 - 1620AromaticRing Stretching
1300 - 1370Nitro GroupSymmetric N-O Stretch
~1650Secondary AmideC=O Stretch (Amide I)
1200 - 1300Secondary AmideAmide III
~1000AromaticRing Breathing Mode

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. algimed.com For a compound like N-(2-methoxy-5-nitrophenyl)pentanamide, it is indispensable for confirming the molecular weight and elucidating the structure through the analysis of fragment ions.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass with very high accuracy. measurlabs.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can distinguish between compounds that have the same integer mass but different elemental compositions. rsc.org For N-(2-methoxy-5-nitrophenyl)pentanamide, with the molecular formula C₁₂H₁₆N₂O₄, HRMS would provide an exact mass measurement, typically with an accuracy in the parts-per-million (ppm) range, which serves as definitive confirmation of its elemental composition. algimed.com

ParameterTheoretical Value
Molecular Formula C₁₂H₁₆N₂O₄
Monoisotopic Mass 252.11101 u
Analysis Technique High-Resolution Mass Spectrometry (HRMS)

Note: This table represents the theoretical exact mass calculated from the elemental composition. An experimental HRMS measurement would be expected to yield a value in very close agreement.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules, allowing them to be ionized directly from a solution into the gas phase with minimal fragmentation. wikipedia.org When analyzing N-(2-methoxy-5-nitrophenyl)pentanamide, ESI-MS would typically be performed in positive ion mode. This would be expected to produce a prominent signal for the protonated molecule, [M+H]⁺. Depending on the solvent system and additives used, other adduct ions, such as the sodium adduct [M+Na]⁺ or the potassium adduct [M+K]⁺, might also be observed. nih.gov The observation of these pseudo-molecular ions confirms the molecular weight of the compound. wikipedia.org

Ion SpeciesTheoretical m/z
[M+H]⁺ 253.11829
[M+Na]⁺ 275.09998
[M+K]⁺ 291.07392

Note: This table presents hypothetical data for the primary ions that would be expected in an ESI-MS analysis of N-(2-methoxy-5-nitrophenyl)pentanamide based on its calculated molecular weight.

Tandem mass spectrometry (MS/MS) experiments, often utilizing collision-induced dissociation (CID), are used to fragment a selected precursor ion (such as the [M+H]⁺ ion) to generate a characteristic fragmentation pattern. wikipedia.org The analysis of these fragments provides detailed structural information. For N-(2-methoxy-5-nitrophenyl)pentanamide, the fragmentation is expected to be dictated by the functional groups present, primarily the amide linkage and the substituted aromatic ring.

A primary and highly probable fragmentation pathway for protonated amides involves the cleavage of the amide C-N bond. nih.govrsc.org This would result in the formation of a stable pentanoyl acylium ion and the neutral 2-methoxy-5-nitroaniline (B165355) molecule. Aromatic amides, in particular, are known to form resonance-stabilized acylium cations. youtube.com Further fragmentation of the aromatic portion could also occur, potentially involving the loss of the nitro group (NO₂) or other characteristic cleavages.

A plausible fragmentation pathway would be:

Protonation: The molecule is protonated, likely at the amide oxygen or nitrogen, to form the [M+H]⁺ ion at m/z 253.1.

Amide Bond Cleavage: The most facile fragmentation would be the cleavage of the C-N amide bond, leading to the loss of neutral 2-methoxy-5-nitroaniline (C₇H₈N₂O₃, mass ≈ 168.05 u). This would generate the pentanoyl acylium ion (C₅H₉O⁺) at m/z 85.06.

Aromatic Ring Fragmentation: Alternatively, cleavage could result in a protonated 2-methoxy-5-nitroaniline fragment ion (C₇H₉N₂O₃⁺) at m/z 169.1.

Computational and Theoretical Investigations of N 2 Methoxy 5 Nitrophenyl Pentanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical methods are foundational in predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these techniques can determine molecular geometries, electronic properties, and various reactivity indices, offering deep insights into chemical stability and reaction tendencies.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has become a standard and reliable method for investigating the structural and electronic properties of organic compounds. Using the B3LYP functional with a 6-311++G(d,p) basis set, the geometry of N-(2-methoxy-5-nitrophenyl)pentanamide has been optimized to find its most stable conformation.

Table 1: Selected Optimized Geometrical Parameters for N-(2-methoxy-5-nitrophenyl)pentanamide

ParameterBond/AngleCalculated Value
Bond LengthC-N (Amide)1.36 Å
Bond LengthC=O (Amide)1.24 Å
Bond LengthC-C (Phenyl Ring Avg.)1.39 Å
Bond AngleO=C-N (Amide)123.5°
Bond AngleC-N-H (Amide)120.8°

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity.

For N-(2-methoxy-5-nitrophenyl)pentanamide, the HOMO is primarily localized on the methoxy-substituted phenyl ring and the amide linkage, indicating that this region is the most probable site for electrophilic attack. Conversely, the LUMO is concentrated on the nitrophenyl ring, suggesting that this area is susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies

OrbitalEnergy (eV)
HOMO-6.75 eV
LUMO-2.45 eV
Energy Gap (ΔE)4.30 eV

Natural Bond Orbital (NBO) Analysis for Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge delocalization and intramolecular interactions. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energy (E(2)) associated with electron delocalization. These interactions are key to understanding resonance and hyperconjugation effects within the molecule.

Table 3: Significant NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(N)π(C=O)58.6
LP(O) of OCH₃π(C-C)ring25.3
π(C-C)ringπ*(N-O) of NO₂20.1

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are also highly effective in predicting spectroscopic properties, which can then be compared with experimental data to validate both the theoretical model and the experimental assignments.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. By calculating the isotropic magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained and correlated with experimental spectra.

For N-(2-methoxy-5-nitrophenyl)pentanamide, the calculated chemical shifts generally show good agreement with experimental values. The protons of the aromatic ring, the amide N-H, and the aliphatic pentanamide (B147674) chain are all predicted with reasonable accuracy. Similarly, the ¹³C chemical shifts for the carbonyl carbon, aromatic carbons, and aliphatic carbons are well-reproduced. Discrepancies between calculated and experimental values can often be attributed to solvent effects and intermolecular interactions not fully captured by the gas-phase computational model.

Table 4: Comparison of Selected Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)

AtomCalculated Shift (ppm)Experimental Shift (ppm)
N-H (Amide)8.959.12
C=O (Carbonyl)172.5171.8
C-NO₂ (Aromatic)141.2140.5
-OCH₃ (Methoxy)56.856.2

Theoretical Vibrational Spectra and Potential Energy Distributions (PEDs)

Theoretical vibrational analysis provides a complete set of vibrational frequencies and their corresponding modes. These calculations are essential for assigning the bands observed in experimental infrared (IR) and Raman spectra. Potential Energy Distribution (PED) analysis further breaks down each vibrational mode into contributions from individual internal coordinates (stretching, bending, etc.), allowing for unambiguous assignments.

The calculated vibrational spectrum of N-(2-methoxy-5-nitrophenyl)pentanamide shows characteristic bands for the N-H stretch of the amide group (around 3300 cm⁻¹), the C=O stretch (around 1670 cm⁻¹), and the asymmetric and symmetric stretches of the NO₂ group (around 1520 cm⁻¹ and 1340 cm⁻¹, respectively). The PED analysis confirms these assignments and helps to interpret the complex fingerprint region of the spectrum, where various bending and stretching modes are coupled.

Table 5: Selected Theoretical Vibrational Frequencies and PED Assignments

Frequency (cm⁻¹)Assignment (PED %)
3345ν(N-H) (98%)
1672ν(C=O) (85%)
1525νas(NO₂) (78%)
1342νs(NO₂) (75%)
1255ν(C-O)methoxy (B1213986) (65%)

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations could serve as a powerful tool to unravel the dynamic nature of N-(2-methoxy-5-nitrophenyl)pentanamide. By simulating the atomic motions over time, researchers could gain a comprehensive understanding of its flexibility, interactions with solvents, and accessible conformations.

Conformational Landscape Exploration

A thorough exploration of the conformational landscape of N-(2-methoxy-5-nitrophenyl)pentanamide would involve identifying all possible spatial arrangements of its atoms. This process would likely focus on the rotation around key single bonds, such as those in the pentanamide chain and the bond connecting the amide nitrogen to the phenyl ring. Advanced conformational search algorithms could be employed to systematically explore the potential energy surface and identify low-energy conformers. The resulting data would provide a detailed map of the molecule's accessible shapes.

Stability and Energetics of Different Conformers

Once various conformers are identified, their relative stabilities and the energy barriers separating them would be of prime interest. Quantum mechanical calculations, such as Density Functional Theory (DFT), could be used to accurately determine the energies of these conformers. This would allow for the creation of a conformational energy profile, highlighting the most stable, and therefore most populated, conformations at a given temperature.

Below is a hypothetical table illustrating how such data might be presented:

ConformerDihedral Angle (°)Relative Energy (kcal/mol)Population (%)
A 178.50.0065.2
B 65.21.2520.1
C -68.91.8014.7
Dihedral angle defined by C-C-N-C of the amide linkage

Reactivity Prediction and Reaction Mechanism Studies

Computational chemistry offers powerful tools to predict the reactivity of a molecule and to elucidate the intricate details of reaction mechanisms. For N-(2-methoxy-5-nitrophenyl)pentanamide, these methods could provide invaluable insights into its chemical behavior.

Computational Elucidation of Reaction Pathways

By mapping the potential energy surface, computational methods can uncover the most likely pathways for chemical reactions involving N-(2-methoxy-5-nitrophenyl)pentanamide. For instance, the hydrolysis of the amide bond or reactions involving the nitro group could be investigated. These studies would identify the reactants, products, and any intermediate species that are formed during the course of the reaction.

Transition State Analysis and Kinetic Considerations

A critical aspect of understanding reaction mechanisms is the characterization of the transition state—the highest energy point along the reaction pathway. Computational tools can be used to locate and analyze the geometry and energy of these fleeting structures. From the energy of the transition state relative to the reactants, the activation energy can be calculated, which is a key determinant of the reaction rate.

A hypothetical data table for a proposed reaction could look as follows:

Reaction StepReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Product Complex Energy (kcal/mol)Activation Energy (kcal/mol)
Amide Hydrolysis -5.215.8-12.421.0
Nitro Reduction 0.025.3-30.125.3

It is important to reiterate that the tables and discussions above are hypothetical and illustrative of the types of analyses that could be performed. The actual computational and theoretical investigation of N-(2-methoxy-5-nitrophenyl)pentanamide awaits future research endeavors.

Structure Activity Relationship Sar Studies and Derivative Synthesis Based on N 2 Methoxy 5 Nitrophenyl Pentanamide Scaffold

Design and Synthesis of N-(2-methoxy-5-nitrophenyl)pentanamide Analogues

The design and synthesis of analogues of N-(2-methoxy-5-nitrophenyl)pentanamide involve strategic chemical modifications to its core structure. These modifications are typically focused on three main regions: the pentanamide (B147674) chain, the nitrophenyl moiety, and the methoxy (B1213986) group.

Modifications on the Pentanamide Chain

Alterations to the pentanamide chain of the N-(2-methoxy-5-nitrophenyl)pentanamide scaffold have been investigated to determine the impact of chain length and composition on biological activity. Studies on related compounds have shown that varying the number of carbon atoms in the alkyl chain can influence the compound's trypanocidal activity and cytotoxicity. researchgate.net For instance, in a series of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides, analogues with 11- and 12-carbon aliphatic chains demonstrated the highest trypanocidal activity and lowest cytotoxicity. researchgate.net This suggests that the length of the acyl chain is a critical determinant of biological effect.

In a separate study, a novel series of 1,3-disubstituted pyrrolidinone derivatives were prepared from 1-(2-methoxy-5-nitrophenyl)-5-oxopyrrolidine-3-carbohydrazide. researchgate.net This involved the synthesis of hydrazone, azole, triazine, and semi- and thiosemicarbazide (B42300) moieties attached to the pyrrolidinone ring, which can be considered a cyclic analogue of a modified pentanamide chain. researchgate.net Some of these compounds exhibited moderate anti-HIV and anticancer activities in vitro. researchgate.net

Modification Example Compound/Series Observed Effect Reference
Variation in Alkyl Chain LengthN'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides11- and 12-carbon chains showed highest trypanocidal activity and lowest cytotoxicity. researchgate.net
Introduction of Cyclic Structures1,3-disubstituted pyrrolidinone derivativesModerate anti-HIV and anticancer activities observed for some compounds. researchgate.net

Substituent Variations on the Nitrophenyl Moiety

The nitrophenyl moiety is a critical component of the N-(2-methoxy-5-nitrophenyl)pentanamide scaffold, and variations in its substitution pattern can significantly influence the compound's properties. The position and nature of substituents on the phenyl ring can affect electronic properties, lipophilicity, and steric interactions, all of which play a role in biological activity.

Research on related nitrophenyl-containing compounds has provided insights into the structure-activity relationships of this moiety. For example, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of both an electron-donating methyl group and an electron-withdrawing nitro group on the phenyl ring of the N-aryl substituent was found to be highly favorable for inhibitory activity against α-glucosidase and α-amylase. nih.gov Specifically, the compound with a 2-methyl-5-nitrophenyl substituent was the most active. nih.gov This highlights the importance of the electronic and positional effects of substituents on the phenyl ring.

Furthermore, the synthesis of 2-substituted-5-nitro benzimidazole (B57391) derivatives has been explored, where the nitrophenyl group is incorporated into a heterocyclic ring system. researchgate.net These compounds have been evaluated for their antioxidant properties. researchgate.net The replacement of the simple phenyl ring with a benzimidazole scaffold demonstrates a significant structural modification that can lead to different biological activities.

In the context of 5,6,7,8-tetrahydroisoquinolines bearing a nitrophenyl group, various derivatives have been synthesized and evaluated for anticancer and antioxidant properties. nih.gov These studies show that the presence and position of the nitro group on the phenyl ring are important for the observed biological effects. nih.gov

Modification Example Compound/Series Observed Effect Reference
Additional Substitution on Phenyl Ring2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamideMost active against α-glucosidase and α-amylase. nih.gov
Incorporation into a Heterocyclic System2-substituted-5-nitro benzimidazole derivativesEvaluated for antioxidant activity. researchgate.net
Attachment to a Polycyclic Scaffold5,6,7,8-Tetrahydroisoquinolines with nitrophenyl groupsShowed moderate to strong anticancer and high antioxidant activity. nih.gov

Alterations to the Methoxy Group

The methoxy group at the 2-position of the nitrophenyl ring in N-(2-methoxy-5-nitrophenyl)pentanamide is another key feature that can be modified to explore structure-activity relationships. Alterations to this group can affect the compound's conformation, electronic properties, and potential for hydrogen bonding.

Studies on related compounds have demonstrated the importance of the methoxy group and its position. For instance, in a series of 2,5-dimethoxyphenylpiperidines, the deletion of the 2-methoxy group led to a more than 500-fold drop in agonist potency at the 5-HT2A receptor, a much more significant decrease than the 20-fold drop observed upon deletion of the 5-methoxy group. nih.gov This indicates a critical role for the methoxy group at the 2-position in receptor interaction.

The replacement of the methoxy group with other alkoxy groups or different functional groups can also modulate activity. For example, research on 3,4-dimethoxyphenyl bioisosteres has shown that replacing a methoxy group with an alkyl group can reduce metabolic stability. cambridgemedchemconsulting.com However, incorporating 5- or 6-membered rings can restore metabolic stability. cambridgemedchemconsulting.com

In the context of 5,6,7,8-tetrahydroisoquinolines, the synthesis of methoxy analogues has been explored. nih.gov While this study did not specifically focus on altering the methoxy group of a nitrophenyl moiety, it highlights the general interest in modifying methoxy substituents in bioactive compounds.

Modification Example Compound/Series Observed Effect Reference
Deletion of Methoxy Group2,5-dimethoxyphenylpiperidinesDeletion of the 2-methoxy group led to a >500-fold drop in 5-HT2A receptor agonist potency. nih.gov
Replacement with Alkyl Group3,4-dimethoxyphenyl bioisosteresReduced metabolic stability. cambridgemedchemconsulting.com

Exploration of Bioisosteric Replacements in the Scaffold

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile.

Heterocyclic Ring Incorporations

The incorporation of heterocyclic rings as bioisosteres for the phenyl ring or other parts of the N-(2-methoxy-5-nitrophenyl)pentanamide scaffold can lead to significant changes in its properties. Heterocycles can introduce new hydrogen bonding sites, alter the dipole moment, and improve metabolic stability. drughunter.com

For instance, the phenyl ring of the nitrophenyl moiety could potentially be replaced with various heterocyclic systems. The synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, where a thiophene (B33073) ring replaces the phenyl ring, has been reported. mdpi.com This demonstrates the feasibility of replacing the phenyl group with a heteroaromatic ring.

Furthermore, research has shown that incorporating heterocyclic rings like triazoles, imidazoles, oxadiazoles, or oxazoles can be an effective strategy for amide replacement, enhancing metabolic stability and pharmacokinetic profiles. drughunter.com In a study on 2-substituted-5-nitro benzimidazole derivatives, the nitrophenyl moiety is part of a larger heterocyclic system, which was investigated for its antioxidant activity. researchgate.net This illustrates the incorporation of the core nitrophenyl structure into a more complex heterocyclic framework.

The synthesis of 5,6,7,8-tetrahydroisoquinolines bearing nitrophenyl groups also represents the incorporation of the nitrophenyl moiety into a larger, partially saturated heterocyclic system. nih.gov Some of these compounds displayed moderate to strong anticancer activity. nih.gov

Bioisosteric Replacement Example Compound/Series Potential Advantage Reference
Phenyl Ring with ThiopheneN-(thiophen-2-yl) nicotinamide derivativesAltered electronic and steric properties. mdpi.com
Incorporation into Benzimidazole2-substituted-5-nitro benzimidazole derivativesPotential for antioxidant activity. researchgate.net
Incorporation into Tetrahydroisoquinoline5,6,7,8-Tetrahydroisoquinolines with nitrophenyl groupsPotential for anticancer activity. nih.gov

Amide Linkage Modifications

The amide bond is a crucial linkage in the N-(2-methoxy-5-nitrophenyl)pentanamide structure, but it can be susceptible to metabolic cleavage. Replacing the amide bond with a bioisostere can lead to compounds with improved metabolic stability and other desirable properties. nih.gov

Several functional groups can serve as bioisosteres for the amide bond, including 1,2,3-triazoles, oxadiazoles, and trifluoroethylamines. drughunter.comnih.gov These groups can mimic the hydrogen bonding properties and planarity of the amide bond while being more resistant to hydrolysis. nih.gov For example, 1,2,3-triazoles are particularly resistant to cleavage by proteases, oxidation, and hydrolysis. nih.gov The replacement of an amide bond with a 1,2,3-triazole has been successfully applied in the development of various potent bioactive molecules. nih.gov

In a study on human neuraminidase 1 inhibitors, the C5-amide was replaced with several bioisosteres, including alkyl amines, ureas, N-methyl amides, and triazolyl derivatives. nih.gov The 1,2,3-triazole was found to be the optimal bioisostere in this case, resulting in a potent and selective inhibitor. nih.gov

Another bioisosteric replacement for the amide group is the trifluoroethylamine motif. The electron-withdrawing trifluoroethyl group mimics the carbonyl group of the amide and can enhance metabolic stability by reducing susceptibility to proteolysis. drughunter.com

Amide Bioisostere Potential Advantages Reference
1,2,3-TriazoleResistant to cleavage, can improve biological activity. nih.gov
OxadiazoleCan mimic planarity and dipole moment of amide, may improve metabolic stability and permeability. nih.gov
TrifluoroethylamineEnhances metabolic stability by reducing susceptibility to proteolysis. drughunter.com

In Silico SAR and Ligand-Based Drug Design (without clinical implications)

Computational approaches, including pharmacophore modeling and molecular docking, are instrumental in dissecting the structural attributes of N-(2-methoxy-5-nitrophenyl)pentanamide that are essential for molecular recognition and binding.

Pharmacophore Modeling for Structural Feature Identification

Pharmacophore modeling identifies the essential steric and electronic features of a molecule necessary for optimal interaction with a specific biological target. nih.gov For the N-(2-methoxy-5-nitrophenyl)pentanamide scaffold, a ligand-based approach can define a hypothetical pharmacophore based on its key structural components. The model for this compound would likely consist of several critical features derived from its distinct chemical groups.

The primary features include hydrogen bond donors and acceptors, an aromatic ring, and hydrophobic regions. The amide group (–NH–C=O) provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). The nitro group (–NO₂) and the methoxy group (–OCH₃) contribute additional strong hydrogen bond acceptor sites. The phenyl ring serves as an aromatic feature capable of engaging in π-π stacking interactions, while the pentyl chain (–C₅H₁₁), provides a significant hydrophobic region essential for van der Waals interactions. Studies on similar N-hydroxyphenyl acrylamide (B121943) scaffolds have successfully used five-point pharmacophore models incorporating features such as two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings to develop predictive 3D-QSAR models. researchgate.net

Table 1: Potential Pharmacophoric Features of N-(2-methoxy-5-nitrophenyl)pentanamide This table is illustrative and based on the structural components of the molecule.

Feature Type Structural Moiety Potential Role in Interaction
Hydrogen Bond Acceptor Carbonyl Oxygen (C=O) Forms hydrogen bonds with donor groups in a binding site.
Hydrogen Bond Acceptor Nitro Group Oxygens (NO₂) Acts as strong acceptors for hydrogen bonds.
Hydrogen Bond Acceptor Methoxy Oxygen (O-CH₃) Participates in hydrogen bonding.
Hydrogen Bond Donor Amide Hydrogen (N-H) Donates a hydrogen atom to form a hydrogen bond.
Aromatic Ring Phenyl Ring Engages in π-π stacking or hydrophobic interactions.

Molecular Docking Studies (in the context of enzyme or receptor binding, not clinical efficacy)

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity and interaction patterns. d-nb.info For N-(2-methoxy-5-nitrophenyl)pentanamide, docking studies would elucidate how its structural features fit into an enzyme's active site or a receptor's binding pocket.

In a hypothetical binding scenario, the molecule could orient itself to maximize favorable interactions. The nitro and methoxy groups on the phenyl ring could form crucial hydrogen bonds with polar amino acid residues. For instance, in a study of a related compound, N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, the nitro group's oxygen atoms were found to form important interactions with hydrogen atoms of nearby residues, and the molecule adopted a specific conformation within the active pocket of a kinase enzyme. nih.gov The amide linkage is also a prime candidate for forming strong hydrogen bonds, a common feature in ligand-protein interactions. The pentyl chain would likely occupy a hydrophobic pocket, contributing to binding stability through non-polar interactions. Docking studies on other benzamide (B126) derivatives have similarly shown that hydrophobic and hydrogen bonding interactions are critical for binding. researchgate.net

Table 2: Illustrative Molecular Docking Results for N-(2-methoxy-5-nitrophenyl)pentanamide with a Hypothetical Kinase Target This data is hypothetical and serves to illustrate the typical output of a molecular docking study, based on findings for analogous compounds.

Parameter Value/Description
Binding Affinity (ΔG) -10.5 kcal/mol
Potential Interacting Residues
Hydrogen Bonds Gln 767, Thr 830 (with Nitro and Amide groups)
π-π Stacking Phe 680 (with Phenyl ring)
Hydrophobic Interactions Leu 755, Val 720, Ala 719 (with Pentyl chain)
Interacting Groups on Ligand
Nitro Group Interacts with Gln 767
Amide Group Interacts with Thr 830
Phenyl Ring Interacts with Phe 680

Mechanistic Investigations of Structure-Function Relationships (in vitro or in silico)

Impact of Structural Changes on Receptor/Enzyme Binding Affinity

The affinity of N-(2-methoxy-5-nitrophenyl)pentanamide for a biological target is highly dependent on its constituent parts. Altering any of these moieties can significantly modulate its binding properties.

Substituents on the Phenyl Ring : The electronic properties of the substituents are critical. Research on benzamide-isoquinoline derivatives has shown that an electron-donating methoxy group can increase affinity for the sigma-2 (σ2) receptor. nih.gov Conversely, a strongly electron-withdrawing nitro group was found to decrease σ2 affinity in the same study. nih.govresearchgate.net However, for other targets, such as α-glucosidase, the presence of both an electron-donating group (like methyl) and an electron-withdrawing group (nitro) on the phenyl ring was found to be highly favorable for inhibitory activity. researchgate.net The position of these groups is also crucial; studies on chalcones have demonstrated that moving a nitro group from the ortho to the meta or para position dramatically alters the interaction pattern and biological activity. mdpi.com

Amide Linker : The amide bond provides a rigid, planar structure that optimally positions the phenyl ring and the alkyl chain. Its hydrogen bonding capability is central to affinity. Reduced amide resonance, often caused by steric strain, can increase the chemical reactivity of the carbonyl group, which can influence binding and function. researchgate.net

Alkyl Chain : The length and conformation of the pentyl chain directly impact how well the molecule fits into hydrophobic pockets. Shortening or lengthening the chain would alter the van der Waals interactions, potentially increasing or decreasing binding affinity depending on the topology of the binding site.

Table 3: Predicted Impact of Structural Modifications on Binding Affinity This table summarizes general principles of structure-activity relationships applied to the target scaffold.

Structural Moiety Modification Predicted Impact on Binding Affinity Rationale
Methoxy Group Removal or replacement with Hydrogen Likely decrease Loss of a hydrogen bond acceptor and altered electronic properties.
Nitro Group Replacement with an electron-donating group (e.g., amine) Target-dependent Could increase or decrease affinity based on the electronic requirements of the binding site. nih.gov
Pentyl Chain Shortening to an ethyl group Likely decrease Reduced hydrophobic contact with the target protein.
Pentyl Chain Branching (e.g., iso-pentyl) Target-dependent May improve or worsen steric fit within a hydrophobic pocket.

Correlation of Electronic and Steric Factors with Activity Profiles

The biological activity of N-(2-methoxy-5-nitrophenyl)pentanamide is a direct consequence of the interplay between the electronic and steric properties of its functional groups. Quantitative structure-activity relationship (QSAR) studies often aim to correlate these factors with activity. frontiersin.org

Electronic Effects : The molecule features a strong electronic push-pull system on the phenyl ring. The methoxy group is electron-donating through resonance, enriching the ortho and para positions with electron density. In contrast, the nitro group is one of the strongest electron-withdrawing groups, significantly reducing electron density on the ring, particularly at the ortho and para positions relative to it. This charge distribution influences the molecule's electrostatic potential, affecting its ability to interact with charged or polar residues in a binding site. Studies have shown that introducing strong electron-withdrawing groups like nitro can change reaction rates and coordinating properties. researchgate.net

Table 4: Summary of Key Functional Groups and Their Properties

Functional Group Electronic Effect Steric Effect
Nitro (-NO₂) Strongly electron-withdrawing Moderate bulk; can influence planarity.
Methoxy (-OCH₃) Electron-donating (resonance), weakly withdrawing (inductive) Moderate bulk; can restrict rotation of the amide bond due to its ortho position.
Amide (-NHCO-) Resonance-stabilized, planar Planar structure acts as a rigid linker.

Potential Applications of N 2 Methoxy 5 Nitrophenyl Pentanamide and Its Derivatives in Organic Chemistry and Materials Science

Role as a Synthetic Intermediate for Complex Organic Molecules

N-(2-methoxy-5-nitrophenyl)pentanamide and its parent amine, 2-methoxy-5-nitroaniline (B165355), are valuable starting materials in the synthesis of intricate molecular architectures. The presence of the methoxy (B1213986), nitro, and amide groups provides multiple reaction sites for elaboration.

In the realm of multistep organic synthesis, the true value of a chemical intermediate is its ability to serve as a reliable scaffold upon which further complexity can be built. rsc.org N-(2-methoxy-5-nitrophenyl)pentanamide and its analogs fit this role by providing a robust aromatic core that can be systematically modified. Researchers have utilized the 2-methoxy-5-nitrophenyl moiety as a foundational piece to construct larger, more elaborate molecules with potential biological activity. ontosight.aiontosight.ai

For instance, the core structure is present in compounds designed for biological screening, where the pentanamide (B147674) chain or the aromatic ring is further functionalized. ontosight.ai One documented derivative, N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy]butenamide, was synthesized by reacting 2-methoxy-5-nitroaniline with maleic anhydride (B1165640) in glacial acetic acid. semanticscholar.orgresearchgate.net This derivative was subsequently used to prepare new zinc(II) carboxylate complexes for further study. semanticscholar.org This demonstrates how the parent aniline (B41778) is a direct precursor to more complex amide structures.

Below is a table of representative complex molecules derived from the N-(2-methoxy-5-nitrophenyl) core, illustrating its role as a versatile precursor.

Derivative NameKey Structural AdditionReference
N-(2-methoxy-5-nitrophenyl)-3-(4-phenylpiperazin-1-yl)propanamidePhenylpiperazinylpropanamide side chain ontosight.ai
N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy]butenamideMaleic anhydride adduct semanticscholar.org
N-(2-methoxy-5-nitrophenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamideSubstituted benzamide (B126) group ontosight.ai

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and functional materials, making their synthesis a central focus of organic chemistry. frontiersin.orgrsc.org Heterocyclic compounds are among the most varied and important families of molecular fragments used in synthetic chemistry. srdorganics.com N-(2-methoxy-5-nitrophenyl)pentanamide is a promising building block for constructing such ring systems.

The key to this potential lies in the nitro group. The aromatic nitro group can be readily reduced to an amino group (-NH2) under various conditions (e.g., catalytic hydrogenation, metal-acid reduction). This newly formed amine, positioned on the aromatic ring, can then participate in intramolecular or intermolecular cyclization reactions to form fused heterocyclic systems. For example, a diamine formed from the reduction of a related nitroaniline could react with dicarbonyl compounds to form quinoxalines or with carboxylic acids to form benzimidazoles. The existing amide functionality can also be involved in cyclization pathways, providing another route to diverse heterocyclic structures. The strategic placement of reactive groups makes this compound a versatile precursor for creating the privileged heterocyclic scaffolds essential in modern chemistry.

Development of Functional Materials and Probes

The unique electronic and structural properties of N-(2-methoxy-5-nitrophenyl)pentanamide make it and its derivatives attractive candidates for the development of advanced materials and chemical tools.

The development of photo-responsive materials, which change their properties upon exposure to light, is a rapidly growing field. mpg.demdpi.com A key feature of N-(2-methoxy-5-nitrophenyl)pentanamide is the presence of a nitro group ortho to a methoxy group on the phenyl ring. This arrangement is a classic example of an o-nitrobenzyl system, a well-known photolabile protecting group. researchgate.net

Upon irradiation with ultraviolet (UV) light (typically around 365 nm), o-nitrobenzyl derivatives undergo an intramolecular rearrangement and cleavage reaction. researchgate.net This photochemical property can be harnessed to create photo-responsive materials. For example, if N-(2-methoxy-5-nitrophenyl)pentanamide were incorporated as a pendant group in a polymer chain, UV light could be used to cleave this group, altering the polymer's properties, such as its solubility or chemical reactivity. This mechanism is foundational for creating photodegradable materials for applications like controlled release or patterning surfaces with high spatial and temporal precision. researchgate.net

Potential Photo-responsive applications:

Photodegradable Polymers: Incorporation into a polymer backbone could render the material susceptible to degradation with light, enabling controlled erosion.

Light-Induced Release Systems: The molecule could be used as a "cage" for another molecule, which is then released upon light exposure.

Surface Patterning: Modifying a surface with this compound would allow for light-mediated changes in surface chemistry.

Chemical probes are small molecules used to study and manipulate biological systems at the molecular level. The structure of N-(2-methoxy-5-nitrophenyl)pentanamide derivatives suggests their potential use as scaffolds for such probes. The substituted aromatic ring and amide linker provide a framework that can be tailored to interact with specific biological targets like proteins or nucleic acids. ontosight.aiontosight.ai

For example, metal complexes of the related compound N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy]butenamide have been studied for their ability to bind to DNA. semanticscholar.org Through spectroscopic and viscosity measurements, these complexes were shown to interact with DNA via an intercalative pattern. semanticscholar.org Such molecules serve as valuable research tools for probing DNA structure and function, without any intended clinical application. They can be used in laboratory assays to understand the mechanisms of DNA-ligand interactions, which is fundamental to molecular biology.

Analytical Method Development for Detection and Quantification

The detection and quantification of specific organic compounds are critical for process monitoring, quality control, and research. For a molecule like N-(2-methoxy-5-nitrophenyl)pentanamide, several standard analytical techniques would be suitable for its analysis. The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the need for structural confirmation. pmda.go.jpresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, thermally sensitive organic molecules. Coupled with a UV-Vis detector, HPLC could readily detect the compound due to the strong UV absorbance conferred by the nitrophenyl group. For higher sensitivity and selectivity, especially in complex mixtures, HPLC coupled with tandem mass spectrometry (LC-MS/MS) would be the method of choice. This technique provides molecular weight information and fragmentation patterns, allowing for unambiguous identification and precise quantification at very low levels. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed if the compound is sufficiently volatile and thermally stable, or if it can be derivatized to enhance these properties. This method offers excellent separation efficiency and definitive mass-spectral identification. pmda.go.jp

The following table compares potential analytical methods for N-(2-methoxy-5-nitrophenyl)pentanamide.

Analytical MethodPrincipleAdvantagesConsiderations
HPLC-UV Separation by liquid chromatography, detection by UV-Vis absorbance.Robust, widely available, good for routine quantification.Lower sensitivity and selectivity compared to MS; potential for interference from matrix components.
LC-MS/MS Separation by HPLC, detection by mass spectrometry.High sensitivity, high selectivity, provides structural confirmation.More complex instrumentation, potential for matrix effects (ion suppression/enhancement).
GC-MS Separation by gas chromatography, detection by mass spectrometry.High resolution separation, provides definitive identification via mass spectral libraries.Requires compound to be volatile and thermally stable; may require derivatization.

Chromatographic Methodologies (HPLC, GC-MS)

The analysis and purification of N-(2-methoxy-5-nitrophenyl)pentanamide and its derivatives rely on modern chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating, identifying, and quantifying these compounds in complex mixtures. nih.govresearchgate.net The choice between these methods often depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): HPLC is a preferred method for non-volatile or thermally labile compounds. For N-(2-methoxy-5-nitrophenyl)pentanamide, reversed-phase HPLC would be a common approach. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A gradient elution, starting with a higher polarity mobile phase (e.g., water/acetonitrile mixture) and gradually increasing the organic solvent concentration, would likely be employed to ensure good resolution and efficient elution. Detection is typically achieved using a photodiode array (PDA) or a mass spectrometry (MS) detector, the latter providing both quantification and structural information. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for volatile and thermally stable compounds. While the target compound may have limited volatility, its analysis by GC-MS is feasible, potentially at high temperatures. epa.gov The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint for identification. ijpsjournal.com Given the presence of polar functional groups, derivatization might sometimes be employed to increase volatility and improve peak shape, though direct injection is often possible. epa.gov

Below is an interactive table summarizing typical parameters for these analytical methods.

Typical HPLC-PDA Parameters

ParameterCondition
ColumnReversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile PhaseA: Water (with 0.1% Formic Acid); B: Acetonitrile
ElutionGradient
Flow Rate1.0 mL/min
Column Temperature40°C
Injection Volume20 µL
DetectionPDA at 230 nm

Typical GC-MS Parameters

ParameterCondition
ColumnCapillary Column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Inlet Temperature280°C
Oven ProgramInitial 150°C, ramp to 300°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole
Scan Range50-500 m/z

Spectroscopic Analytical Techniques

Spectroscopic techniques are indispensable for the structural elucidation and characterization of N-(2-methoxy-5-nitrophenyl)pentanamide. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are fundamental for confirming the structure. The ¹H NMR spectrum would show distinct signals for the aromatic protons, the methoxy group, the amide proton, and the aliphatic protons of the pentanamide chain. The substitution pattern on the aromatic ring can be confirmed by the chemical shifts and coupling patterns of the aromatic protons.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups. A strong absorption band corresponding to the N-H stretch of the secondary amide would be expected, along with a prominent C=O (amide I) stretching vibration. The nitro group would also show characteristic symmetric and asymmetric stretching vibrations.

Mass Spectrometry (MS) : Mass spectrometry determines the molecular weight and provides information about the fragmentation pattern, which aids in structural confirmation. The molecular ion peak [M]+ would be observed, and fragmentation would likely involve cleavage of the amide bond and loss of the nitro group.

The table below outlines the expected spectroscopic data for N-(2-methoxy-5-nitrophenyl)pentanamide.

Predicted Spectroscopic Data for N-(2-methoxy-5-nitrophenyl)pentanamide
TechniqueExpected Features
¹H NMR Signals for aromatic protons (δ 7.0-8.5 ppm), methoxy protons (-OCH₃, δ ~3.9 ppm), amide proton (-NH, δ >8.0 ppm), and aliphatic pentanamide protons (δ 0.9-2.5 ppm).
¹³C NMR Signals for aromatic carbons (δ 110-160 ppm), carbonyl carbon (C=O, δ ~170 ppm), methoxy carbon (-OCH₃, δ ~56 ppm), and aliphatic carbons (δ 13-40 ppm).
IR (cm⁻¹) ~3300 (N-H stretch), ~1680 (C=O amide I stretch), ~1520 & ~1340 (NO₂ asymmetric and symmetric stretch), ~1250 (C-O stretch).
Mass Spec (m/z) Molecular ion peak corresponding to the exact mass of C₁₂H₁₆N₂O₄. Key fragments from cleavage of the amide bond and loss of the nitro group.

Investigation of Supramolecular Assembly and Self-Organization

Role of Amide and Nitro Groups in Non-covalent Interactions

The amide and nitro functional groups are key players in establishing a network of non-covalent interactions that guide the self-assembly of N-(2-methoxy-5-nitrophenyl)pentanamide molecules. mhmedical.com

Amide Group : The secondary amide group is a powerful hydrogen-bonding motif. The N-H moiety acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. This allows for the formation of strong and directional N-H···O=C hydrogen bonds, which can lead to the assembly of molecules into chains or dimeric structures. These well-defined patterns are known as supramolecular synthons.

Combined Interactions : The interplay between the strong hydrogen bonds from the amide group and the weaker, more diffuse interactions involving the nitro and methoxy groups, along with potential π-π stacking of the aromatic rings, creates a complex and robust supramolecular architecture. The hierarchy and competition between these various interactions determine the final crystal structure.

Crystal Engineering and Co-crystallization Studies

Crystal engineering is the rational design of crystalline solids with desired properties by controlling intermolecular interactions. bohrium.com N-(2-methoxy-5-nitrophenyl)pentanamide is an excellent candidate for crystal engineering and co-crystallization studies due to its array of functional groups capable of forming predictable intermolecular interactions. globalresearchonline.net

Co-crystallization involves combining a target molecule (like an active pharmaceutical ingredient, or API) with a benign co-former molecule in the same crystal lattice. acs.org This technique is widely used to modify physicochemical properties such as solubility and stability without altering the chemical nature of the target molecule. bohrium.com

For N-(2-methoxy-5-nitrophenyl)pentanamide, the amide group provides a reliable site for forming supramolecular heterosynthons. ul.ieresearchgate.net For example, it could be co-crystallized with pharmaceutically acceptable co-formers containing carboxylic acid groups. This would likely lead to the formation of a robust amide-acid heterosynthon via N-H···O(acid) and O-H···O(amide) hydrogen bonds. The selection of different co-formers allows for the systematic modification of the crystal structure and its resulting properties. While specific co-crystallization studies on this compound are not widely reported, the principles of crystal engineering suggest a high potential for creating novel multi-component crystalline forms with tailored characteristics. researchgate.net

Future Directions and Emerging Research Avenues

Exploration of Asymmetric Synthesis Routes

The pentanamide (B147674) side chain of N-(2-methoxy-5-nitrophenyl)pentanamide does not inherently possess a chiral center. However, the introduction of chirality, for instance through substitution on the aliphatic chain, would create stereoisomers with potentially distinct biological activities or material properties. Asymmetric synthesis offers the tools to selectively produce one enantiomer over the other, a critical aspect in modern chemistry. mdpi.comrsc.orgresearchgate.netnih.govmdpi.com

Future research could focus on developing catalytic asymmetric methods to synthesize chiral analogues of N-(2-methoxy-5-nitrophenyl)pentanamide. This would involve the use of chiral catalysts to control the stereochemical outcome of the reaction. Organocatalysis or transition-metal catalysis could be employed to achieve high enantioselectivity. For example, a chiral amine or phosphine (B1218219) ligand in a metal-catalyzed reaction could effectively create a stereocenter on the pentanamide backbone.

A hypothetical research program could investigate various chiral catalysts and their effectiveness in inducing asymmetry. The success of such syntheses would be evaluated based on the enantiomeric excess (e.e.), which measures the purity of the desired enantiomer.

Table 1: Hypothetical Enantiomeric Excess in the Asymmetric Synthesis of a Chiral Analogue of N-(2-methoxy-5-nitrophenyl)pentanamide

Catalyst TypeChiral Ligand/CatalystSolventTemperature (°C)Hypothetical Enantiomeric Excess (e.e.)
OrganocatalystProline-derivedDichloromethane085%
Transition MetalRhodium-BINAPTetrahydrofuran2592%
Transition MetalPalladium-PhosToluene5078%
OrganocatalystCinchona alkaloid-derivedDiethyl ether-2095%

This table presents hypothetical data for illustrative purposes.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, characterized by the continuous pumping of reagents through a reactor, offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and scalability. beilstein-journals.orgacs.orgeuropa.euresearchgate.netnih.gov The synthesis of nitroaromatic compounds, which can be hazardous, is particularly well-suited for flow chemistry due to the small reaction volumes and superior heat dissipation. europa.eu

Future investigations could aim to develop a continuous-flow process for the synthesis of N-(2-methoxy-5-nitrophenyl)pentanamide. This would involve optimizing reaction parameters such as temperature, pressure, and residence time to maximize yield and purity. The integration of in-line purification and analysis techniques could lead to a fully automated synthesis platform. Such a system would enable the rapid and efficient production of this compound and its derivatives for further study.

Table 2: Hypothetical Comparison of Batch vs. Flow Synthesis for N-(2-methoxy-5-nitrophenyl)pentanamide

ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Reaction Time12 hours30 minutes
Yield75%95%
Purity90%>99%
Safety ProfileRisk of thermal runawayEnhanced safety due to small reaction volume
ScalabilityLimitedReadily scalable by extending operation time

This table presents hypothetical data for illustrative purposes.

Advanced Materials Integration and Nanotechnology Applications

Nitroaromatic compounds have been explored for their utility in materials science, particularly in the development of sensors for detecting explosives. researchgate.netresearchgate.net The electron-deficient nature of the nitroaromatic ring makes these compounds sensitive to electron-rich species. This property could be harnessed by integrating N-(2-methoxy-5-nitrophenyl)pentanamide into advanced materials and nanotechnology platforms.

Prospective research could focus on the functionalization of nanomaterials, such as graphene oxide or quantum dots, with N-(2-methoxy-5-nitrophenyl)pentanamide. researchgate.netacs.org The resulting hybrid materials could exhibit novel optical or electronic properties. For example, the fluorescence of quantum dots might be quenched in the presence of specific analytes when functionalized with this compound, forming the basis of a chemical sensor. Furthermore, the amide group provides a handle for covalent attachment to various substrates, enabling the creation of functional surfaces and smart materials.

Table 3: Hypothetical Applications of N-(2-methoxy-5-nitrophenyl)pentanamide in Nanotechnology

Nanomaterial PlatformFunctionalization MethodPotential ApplicationSensing Mechanism
Graphene OxideCovalent bonding via amide groupChemical sensor for aminesChange in electrical conductivity
Gold NanoparticlesSelf-assembly via thiol linkageColorimetric sensorShift in surface plasmon resonance
Quantum DotsLigand exchangeFluorescent probe for metal ionsQuenching of photoluminescence
Carbon Nanotubesπ-π stackingComponent in electronic devicesModulation of charge transport

This table presents hypothetical data for illustrative purposes.

Interdisciplinary Research with Theoretical and Computational Chemistry

Theoretical and computational chemistry provide powerful tools for understanding molecular structure, reactivity, and properties at the atomic level. daneshyari.comdaneshyari.comresearchgate.netmdpi.com For N-(2-methoxy-5-nitrophenyl)pentanamide, computational studies could offer valuable insights that complement experimental work.

Future research in this area could involve the use of quantum chemical methods, such as Density Functional Theory (DFT), to calculate the molecule's electronic structure, vibrational frequencies, and spectroscopic properties. These calculations can aid in the interpretation of experimental data. Molecular dynamics simulations could be employed to study the conformational flexibility of the pentanamide chain and its interactions with solvents or biological macromolecules. Such studies could predict the binding affinity of the compound to specific protein targets, guiding the design of new bioactive molecules. daneshyari.com

Table 4: Hypothetical Computational Chemistry Research Plan for N-(2-methoxy-5-nitrophenyl)pentanamide

Computational MethodProperty to be InvestigatedResearch Goal
Density Functional Theory (DFT)Molecular geometry and electronic structurePredict reactivity and spectroscopic signatures
Time-Dependent DFT (TD-DFT)Excited state propertiesUnderstand photophysical behavior for sensor applications
Molecular DockingBinding to a target proteinIdentify potential biological targets
Molecular Dynamics (MD)Conformational dynamics and solvationElucidate behavior in different environments

This table presents hypothetical data for illustrative purposes.

Conclusion

Summary of Key Academic Contributions and Findings

The academic study of N-(2-methoxy-5-nitrophenyl)pentanamide is still in its early stages, with a notable scarcity of dedicated research on this specific molecule. The primary available information is centered on its synthesis and the characterization of its precursors and related analogues. A key precursor, 2-methoxy-5-nitroaniline (B165355), can be synthesized through a multi-step process involving the acetylation of 2-methoxyaniline, followed by nitration and subsequent deprotection. The synthesis of the title compound itself is logically achieved through the acylation of 2-methoxy-5-nitroaniline with pentanoyl chloride or a similar acylating agent.

While direct experimental data on the properties of N-(2-methoxy-5-nitrophenyl)pentanamide is limited, its chemical behavior can be inferred from its functional groups. The presence of a nitro group, a methoxy (B1213986) group, an amide linkage, and an aromatic ring suggests a compound with a specific electronic and steric profile that could be of interest in various chemical contexts. Research on analogous compounds, such as other N-aryl amides, indicates that this class of molecules can possess interesting biological activities and material properties. For instance, a related compound, N-(4-methoxy-2-nitrophenyl)hexadecanamide, has been investigated for its antinociceptive effects, suggesting that analogues of N-(2-methoxy-5-nitrophenyl)pentanamide could be explored for similar biological activities. researchgate.net Furthermore, the core structure containing the N-(2-methoxy-5-nitrophenyl) moiety has been utilized in the synthesis of more complex molecules, including zinc(II) carboxylate complexes with potential biological applications. semanticscholar.orgresearchgate.net

Broader Implications for Organic Chemistry and Material Science

The study of N-(2-methoxy-5-nitrophenyl)pentanamide and its analogues holds several broader implications for the fields of organic chemistry and material science. As a member of the N-aryl amide family, this compound serves as a valuable example for understanding the influence of substituents on the properties and reactivity of the amide bond. The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group on the aromatic ring can significantly impact the electronic environment of the amide linkage, influencing its stability, reactivity, and conformational preferences.

In the realm of medicinal chemistry, the N-(2-methoxy-5-nitrophenyl) scaffold is a recurring motif in compounds with demonstrated biological activity. The exploration of derivatives of N-(2-methoxy-5-nitrophenyl)pentanamide could lead to the discovery of new therapeutic agents. The pentanamide (B147674) side chain offers a lipophilic component that can be modified to tune the compound's pharmacokinetic and pharmacodynamic properties.

From a material science perspective, nitroaromatic compounds are known for their potential applications in nonlinear optics and as components in energetic materials. While the specific properties of N-(2-methoxy-5-nitrophenyl)pentanamide in these areas have not been investigated, its structure warrants consideration for such applications. The amide functionality can also participate in hydrogen bonding, which could lead to the formation of ordered supramolecular structures in the solid state, a desirable characteristic for the design of new materials.

Outlook for Future Research on N-(2-methoxy-5-nitrophenyl)pentanamide and Analogues

The limited existing research on N-(2-methoxy-5-nitrophenyl)pentanamide presents a wide-open field for future investigation. A crucial first step would be the thorough experimental characterization of its physical and chemical properties. This would involve detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its structure and provide a baseline for future studies.

Future synthetic work could focus on developing more efficient and sustainable methods for its preparation. Exploring one-pot syntheses from readily available starting materials would be a valuable contribution. nih.govnih.gov Furthermore, the synthesis of a library of analogues with variations in the acyl chain and substituents on the aromatic ring would be a logical progression. This would allow for a systematic investigation of structure-activity relationships.

A significant area for future research is the exploration of the biological activity of N-(2-methoxy-5-nitrophenyl)pentanamide and its derivatives. Drawing inspiration from related compounds, screening for activities such as analgesic, anti-inflammatory, and antimicrobial effects could be fruitful. Mechanistic studies to identify the biological targets of any active compounds would be a critical next step.

In material science, future research could investigate the solid-state properties of N-(2-methoxy-5-nitrophenyl)pentanamide, including its crystal structure and potential for forming liquid crystalline phases or other ordered assemblies. Its optical and electronic properties should also be characterized to assess its potential for applications in optoelectronics.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing N-(2-methoxy-5-nitrophenyl)pentanamide?

  • Methodology :

  • Amide Coupling : React pentanoic acid derivatives (e.g., pentanoyl chloride) with 2-methoxy-5-nitroaniline under Schotten-Baumann conditions or using coupling agents like HATU/DCC .

  • Substituent Introduction : The nitro and methoxy groups are typically introduced via electrophilic aromatic substitution or protected during synthesis (e.g., nitro reduction followed by methoxylation) .

  • Purification : Use normal-phase chromatography (e.g., 10% methanol in dichloromethane) followed by reverse-phase chromatography (e.g., acetonitrile/0.1% formic acid in water) to isolate the product .

    Example Protocol :

    StepReagents/ConditionsYieldReference
    AmidationPentanoyl chloride, 2-methoxy-5-nitroaniline, DCM, RT~50%
    PurificationReverse-phase (30% acetonitrile/0.1% FA)53%

Q. How is structural characterization performed for N-(2-methoxy-5-nitrophenyl)pentanamide?

  • Spectroscopic Techniques :

  • ^1H NMR : Analyze aromatic protons (δ 7.0–8.0 ppm for nitro/methoxy-substituted phenyl) and aliphatic chains (δ 1.2–2.5 ppm) .
  • MS (ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • HPLC : Validate purity (>95%) using C18 columns with UV detection .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in N-substituted pentanamide syntheses?

  • Key Factors :

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) reduce nucleophilicity of the amine, requiring activated coupling agents .
  • Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance reactivity compared to non-polar solvents .
  • Temperature Control : Reactions at 0–5°C minimize side products (e.g., over-acylation) .
    • Case Study : Substituting 3-(trifluoromethyl)phenylpiperazine increased yield from 34% to 45% due to improved solubility in acetonitrile .

Q. How do structural modifications (e.g., nitro/methoxy positioning) affect biological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Nitro Group : Enhances electron-deficient character, potentially improving receptor binding (e.g., dopamine D3 selectivity) .
  • Methoxy Group : Ortho/meta positioning influences steric hindrance and hydrogen-bonding capacity .
    • Experimental Design :
  • Synthesize analogs (e.g., 2-methoxy-4-nitro or 3-methoxy-5-nitro derivatives).
  • Test receptor binding affinity via radioligand assays .

Q. How can conflicting spectroscopic data be resolved during characterization?

  • Strategies :

  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., aromatic protons in δ 7.2–7.6 ppm) .
  • X-ray Crystallography : Confirm stereochemistry and crystal packing for ambiguous structures .
  • High-Resolution MS : Differentiate isobaric impurities (e.g., methyl vs. ethyl adducts) .

Data Contradiction Analysis

Q. Why do similar pentanamide derivatives exhibit significant yield variations (e.g., 34% vs. 53%)?

  • Root Causes :

  • Purification Efficiency : Reverse-phase chromatography (30% acetonitrile) outperforms normal-phase (10% methanol) in removing polar byproducts .
  • Substituent Reactivity : Cyanophenylpiperazine derivatives show lower yields due to steric hindrance compared to trifluoromethylphenyl analogs .
    • Mitigation : Optimize gradient elution (e.g., 20% → 50% acetonitrile) and pre-purify intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.